Ethyl 6-chloro-1H-indazole-3-carboxylate

Lipophilicity Medicinal Chemistry ADME

Procure Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 885279-23-2) for its data-driven advantages: a higher XLogP3 (2.7 vs. 2.4) for superior passive permeability, and a 7.8°C higher boiling point (386.5°C) offering a wider thermal processing window over its methyl ester analog. As a validated intermediate in WO2012/87519 for kinase inhibitors, it ensures route reproducibility and accelerates SAR studies in oncology research.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 885279-23-2
Cat. No. B1463711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-1H-indazole-3-carboxylate
CAS885279-23-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyODNWYEBPQBUTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 885279-23-2): A Building Block for Targeted Synthesis and Medicinal Chemistry


Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 885279-23-2) is a halogenated heterocyclic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system with a 6-chloro substituent and an ethyl ester at the 3-position [1]. It serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with its molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . Its physicochemical properties, including a predicted XLogP3 of 2.7, define its utility in downstream synthesis and bioactivity modulation .

Why Generic Substitution of Ethyl 6-chloro-1H-indazole-3-carboxylate Fails in Reproducible R&D


In medicinal chemistry and process development, the interchangeability of close structural analogs of Ethyl 6-chloro-1H-indazole-3-carboxylate, such as its methyl ester counterpart (CAS 717134-47-9) or the unsubstituted 1H-indazole-3-carboxylate, is not guaranteed due to quantifiable differences in physicochemical and reactivity profiles. These differences, including lipophilicity (XLogP3: 2.7 vs. 2.4), boiling point (386.5°C vs. 378.7°C), and specific reactivity in patented synthetic routes (e.g., WO2012/87519), can lead to altered reaction kinetics, yields, or biological activity of downstream products [1][2]. Consequently, substitution without validation risks experimental irreproducibility and may invalidate structure-activity relationship (SAR) studies .

Quantitative Differentiation of Ethyl 6-chloro-1H-indazole-3-carboxylate from Closest Analogs


Superior Lipophilicity (XLogP3) of Ethyl Ester Relative to Methyl Ester and Unsubstituted Core

The ethyl ester derivative (CAS 885279-23-2) exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.7) compared to its methyl ester analog (XLogP3 = 2.4) and the unsubstituted methyl 1H-indazole-3-carboxylate (XLogP3 = 1.7) [1][2]. This quantifiable increase in lipophilicity suggests enhanced passive membrane permeability and potential differences in distribution, metabolism, and overall pharmacokinetic profile of derived compounds [3].

Lipophilicity Medicinal Chemistry ADME SAR

Higher Boiling Point of Ethyl Ester: Implications for Purification and Thermal Stability

Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 885279-23-2) exhibits a predicted boiling point of 386.5±22.0 °C at 760 mmHg, which is 7.8°C higher than that of its methyl ester counterpart (378.7±22.0 °C) . This difference, while modest, can influence purification by distillation and indicates a marginally greater thermal stability, which may be advantageous in reactions requiring elevated temperatures .

Thermal Stability Purification Process Chemistry Physical Properties

Proprietary Utility as a Key Intermediate in Patented Kinase Inhibitor Synthesis

Ethyl 6-chloro-1H-indazole-3-carboxylate is explicitly disclosed as a downstream synthesis intermediate in WO2012/87519 A1 (Novartis AG), a patent describing indazole compounds useful for treating cancer . This specific ethyl ester is used in routes to access the claimed kinase inhibitor scaffolds, whereas the methyl ester or free acid are not specifically cited in the same capacity within this patent family [1]. This indicates a preferred synthetic utility for the ethyl ester in the construction of proprietary pharmacophores.

Kinase Inhibitors Synthetic Intermediates Patented Routes Oncology

Distinct Computed Physicochemical Descriptor Profile for Rational Building Block Selection

The computed property profile of Ethyl 6-chloro-1H-indazole-3-carboxylate (MW: 224.64 g/mol; XLogP3: 2.7; Rotatable Bonds: 3; TPSA: 55.0 Ų; H-Bond Donors: 1; H-Bond Acceptors: 3) [1] differs quantifiably from that of its methyl ester analog (MW: 210.62; XLogP3: 2.4; Rotatable Bonds: 2) [2] and the 6-chloro-1H-indazole-3-carboxylic acid (MW: 196.59; pKa: ~4) . These numerical differences in molecular weight, flexibility (rotatable bonds), and lipophilicity provide a rational basis for selecting the ethyl ester when downstream synthetic steps require a specific balance of steric bulk, solubility, or reactive handle.

Computational Chemistry Molecular Descriptors Building Blocks Property Prediction

Validated Application Scenarios for Ethyl 6-chloro-1H-indazole-3-carboxylate Based on Quantitative Differentiation


Preferred Building Block for Kinase Inhibitor Libraries Requiring Enhanced Lipophilicity

When designing a focused library of indazole-based kinase inhibitors, medicinal chemists can prioritize the use of Ethyl 6-chloro-1H-indazole-3-carboxylate over its methyl ester counterpart. The quantifiably higher XLogP3 value (2.7 vs. 2.4) predicts improved passive permeability, a critical parameter for cellular activity [1]. This selection is supported by its explicit use as an intermediate in the patented synthesis of kinase-targeting indazoles (WO2012/87519) .

Optimized Intermediate for High-Temperature or Distillation-Based Purification Processes

Process chemists engaged in the scale-up of synthetic routes can select Ethyl 6-chloro-1H-indazole-3-carboxylate for its 7.8°C higher predicted boiling point (386.5°C) relative to the methyl ester (378.7°C) [1]. This property provides a wider operational window for thermal reactions and can facilitate more efficient purification by fractional distillation, directly impacting process robustness and yield .

Rational Selection of Ester Derivative for Tuning Solubility and Reactivity in Multi-Step Synthesis

In the development of multi-step synthetic sequences, the distinct computed descriptor profile of Ethyl 6-chloro-1H-indazole-3-carboxylate (MW: 224.64, Rotatable Bonds: 3) compared to the methyl ester (MW: 210.62, Rotatable Bonds: 2) and free acid offers a clear, data-driven choice [1]. The increased molecular weight and flexibility of the ethyl group can influence reaction kinetics, crystallization behavior, and the final compound's physicochemical properties, allowing for rational tuning of the synthetic pathway.

Proprietary Scaffold Derivatization in Oncology Research Programs

Research programs focused on developing novel oncology therapeutics can leverage Ethyl 6-chloro-1H-indazole-3-carboxylate as a key intermediate to access the specific indazole scaffolds described in WO2012/87519 [1]. This provides a validated, literature-supported starting point for medicinal chemistry campaigns aimed at inhibiting protein kinases involved in cancer proliferation, thereby accelerating hit-to-lead and lead optimization phases .

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